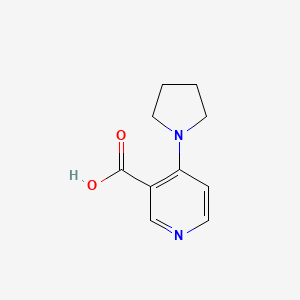

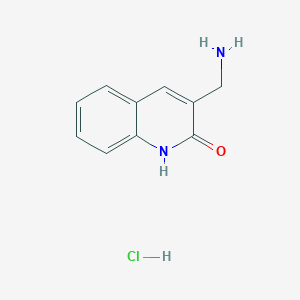

N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide” is a chemical compound. It is related to “6-((tetrahydrofuran-3-yl)oxy)nicotinic acid”, which has a molecular weight of 209.2 .

Molecular Structure Analysis

The molecular structure of “6-((tetrahydrofuran-3-yl)oxy)nicotinamide” includes a total of 28 bonds. These include 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amide (aromatic), 1 ether (aliphatic), 1 ether (aromatic), 1 Oxolane, and 1 Pyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-((tetrahydrofuran-3-yl)oxy)nicotinic acid” include a molecular weight of 209.2 . The compound is a solid at room temperature . Unfortunately, specific information about “N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide” is not available.Applications De Recherche Scientifique

Nicotinamide in Clinical Care

Nicotinamide, as the amide form of vitamin B3, plays a critical role in cellular energy metabolism, influencing oxidative stress and modulating pathways related to cellular survival and death. Its applications span across immune system dysfunctions, diabetes, and aging-related diseases, acting as a cytoprotectant by blocking cellular inflammatory activation and apoptotic processes. The development of new therapeutic strategies involving nicotinamide depends on understanding its role in cellular pathways, including those involving forkhead transcription factors, sirtuins, and protein kinase B (Akt) (Maiese et al., 2009).

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

Research on N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide may also intersect with studies on NAMPT inhibitors. NAMPT is crucial for converting nicotinamide into NAD+, a molecule vital for cellular metabolism. Inhibitors of NAMPT have shown potential as therapeutic agents for cancer by affecting tumor cell proliferation and survival. A study identified amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid as potent inhibitors, demonstrating significant antiproliferative activities against human tumor lines in vitro (Giannetti et al., 2013).

Nicotinamide in Neuroprotection

Nicotinamide has been shown to govern neuronal survival during oxidative stress, highlighting its neuroprotective properties. By modulating mitochondrial membrane potential and interacting with pathways involving protein kinase B, FOXO3a, and caspase activities, nicotinamide can prevent apoptotic cell death in neurons, offering insights into potential therapeutic approaches for neurodegenerative disorders (Zhong et al., 2004).

Metabolic Disorders and NNMT Inhibition

Nicotinamide N-methyltransferase (NNMT) plays a role in obesity and type-2 diabetes through its involvement in nicotinamide metabolism. A study on a small molecule inhibitor of NNMT demonstrated its potential in improving insulin sensitivity, glucose modulation, and body weight reduction in animal models, suggesting a new avenue for treating metabolic disorders (Kannt et al., 2018).

Propriétés

IUPAC Name |

N-cyclopropyl-6-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-13(15-10-2-3-10)9-1-4-12(14-7-9)18-11-5-6-17-8-11/h1,4,7,10-11H,2-3,5-6,8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGYIHWVRHKEDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CN=C(C=C2)OC3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2961331.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B2961337.png)

![3-{1H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride](/img/structure/B2961342.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2961343.png)

![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylsulfamoyl fluoride](/img/structure/B2961345.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2961346.png)

![N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2961352.png)